molecular formula C10H18O B1674337 (-)-alpha-Terpineol CAS No. 10482-56-1

(-)-alpha-Terpineol

Cat. No. B1674337
CAS RN: 10482-56-1
M. Wt: 154.25 g/mol
InChI Key: WUOACPNHFRMFPN-SECBINFHSA-N
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Description

(-)-alpha-Terpineol is a monoterpenoid alcohol that is found in many plants and is used in a variety of industries. It is a naturally occurring compound with a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antioxidant properties. (-)-alpha-Terpineol has been used in traditional Chinese medicine for centuries and has recently been studied for its potential to treat a variety of ailments.

Scientific Research Applications

  • Antioxidant and Anti-inflammatory Properties : A study by Sousa et al. (2020) demonstrated that α-terpineol exhibits antioxidant and anti-inflammatory properties. This study on rats fed a high-fat diet showed that α-terpineol supplementation improved nutritional parameters, insulin sensitivity, and reduced serum levels of pro-inflammatory cytokines (Sousa et al., 2020).

  • Anticancer Potential : Research indicates α-terpineol's potential as an anticancer agent. Hassan et al. (2010) found it to be effective against small cell lung carcinoma, acting as an NF-kappaB inhibitor, which is crucial in tumor growth. Negreiros et al. (2021) also reported its anti-tumor activity against various cancer cell lines, including lung, breast, leukemia, and colorectal cancer, through NF-kB expression blockage (Hassan et al., 2010); (Negreiros et al., 2021).

  • Anticonvulsant Activity : De Sousa et al. (2007) explored the anticonvulsant activity of α-terpineol. Their findings indicated its effectiveness in increasing latency to convulsions induced by pentylenetetrazole and decreasing the incidence of hindlimb extension produced by MES (De Sousa et al., 2007).

  • Analgesic Effects : Soleimani et al. (2019) investigated the analgesic effect of α-terpineol on neuropathic pain. They found that it significantly attenuated pain symptoms in neuropathic rats and also reduced the activation of microglial cells and inflammatory cytokines in spinal tissue (Soleimani et al., 2019).

  • 's Disease**: Alipour et al. (2022) demonstrated the neuroprotective effects of α-terpineol in a rat model of Alzheimer's disease. This study found that α-terpineol consumption improved neurogenesis, long-term memory, reduced amyloid plaque counts, and ameliorated biochemical factors related to Alzheimer's, indicating its potential therapeutic application in neurodegenerative diseases (Alipour et al., 2022).
  • Antimicrobial Properties : Alpha-Terpineol's antimicrobial properties were explored in a study by Park et al. (2009), which investigated its effects on Trichophyton mentagrophytes. They found that alpha-terpineol possessed antifungal activity against this pathogen, suggesting its potential use in treating fungal infections (Park et al., 2009).

  • Antidepressant Potential : A study by Assunção et al. (2021) evaluated the antidepressant effects of α-terpineol in rodents, finding that it reduced immobility time in the Forced Swimming Test and Tail Suspension Test, indicative of potential antidepressant properties (Assunção et al., 2021).

  • Inhibition of Morphine-Induced Dependence and Tolerance : Parvardeh et al. (2016) studied α-terpineol's effects on morphine-induced dependence and tolerance, revealing that it significantly decreased withdrawal symptoms in morphine-dependent animals and attenuated tolerance to morphine's analgesic effect (Parvardeh et al., 2016).

properties

IUPAC Name

2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H18O/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9,11H,5-7H2,1-3H3/t9-/m1/s1
Source PubChem
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InChI Key

WUOACPNHFRMFPN-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@H](CC1)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
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DSSTOX Substance ID

DTXSID5052672
Record name (L)-alpha-Terpineol
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Molecular Weight

154.25 g/mol
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Physical Description

Liquid; mp = 36.4 deg C; [HSDB] Colorless liquid; mp = 40-41 deg C; [MSDSonline]
Record name (L)-alpha-Terpineol
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Boiling Point

80-81.5 °C @ 5 mm Hg
Record name (L)-ALPHA-TERPINEOL
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Density

0.935 @ 20 °C/4 °C
Record name (L)-ALPHA-TERPINEOL
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Vapor Pressure

5 mm Hg @ 80 to 81 mm Hg
Record name (L)-ALPHA-TERPINEOL
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Product Name

(-)-alpha-Terpineol

Color/Form

Liquid

CAS RN

10482-56-1, 7785-53-7
Record name (-)-α-Terpineol
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Record name (R)-(+)-alpha-Terpineol
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Record name 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-, (1S)-
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Record name p-menth-1-en-8-ol
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Record name .ALPHA.-TERPINEOL, (-)-
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Melting Point

Solidifies @ 36.4 °C
Record name (L)-ALPHA-TERPINEOL
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2683
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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